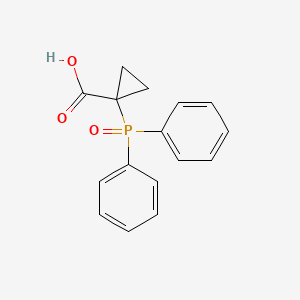
1-(Diphenylphosphoryl)cyclopropanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Diphenylphosphoryl)cyclopropanecarboxylic acid is a compound that features a cyclopropane ring substituted with a diphenylphosphoryl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of diazo compounds and ylides to form the cyclopropane ring . The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to increase yield and efficiency. The use of automated systems and advanced purification techniques can also enhance the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Diphenylphosphoryl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The diphenylphosphoryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
1-(Diphenylphosphoryl)cyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Diphenylphosphoryl)cyclopropanecarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The diphenylphosphoryl group can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1-cyclopropanecarboxylic acid: Similar in structure but lacks the diphenylphosphoryl group.
1-Aminocyclopropanecarboxylic acid: Contains an amino group instead of the diphenylphosphoryl group.
Uniqueness
1-(Diphenylphosphoryl)cyclopropanecarboxylic acid is unique due to the presence of the diphenylphosphoryl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other cyclopropane derivatives.
Properties
Molecular Formula |
C16H15O3P |
|---|---|
Molecular Weight |
286.26 g/mol |
IUPAC Name |
1-diphenylphosphorylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C16H15O3P/c17-15(18)16(11-12-16)20(19,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,18) |
InChI Key |
QGXVXRRVJPZEKR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C(=O)O)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,10,23-Trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-10,17,20-triol](/img/structure/B12468917.png)
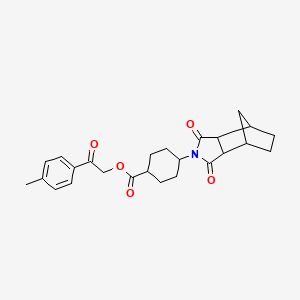
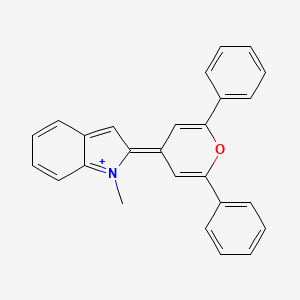
![N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3,4-dimethylphenyl)glycinamide](/img/structure/B12468932.png)

![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chloro-4-methylphenyl)glycinamide](/img/structure/B12468939.png)
![2-Oxo-2-phenylethyl 4-({5-[2-(4-nitrophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B12468943.png)
![N-[5-({2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12468948.png)

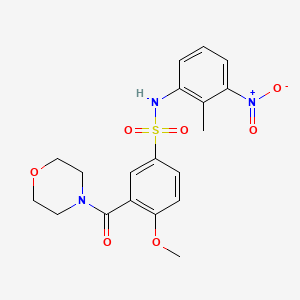
![1-(4-Bromophenyl)-3-[2-(cyclohex-1-en-1-yl)ethyl]thiourea](/img/structure/B12468956.png)

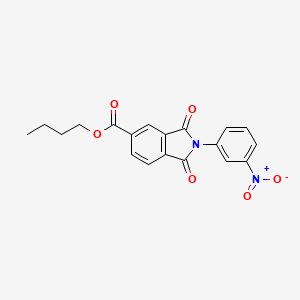
![2-benzyl-3-[(2,3-dimethylcyclohexyl)amino]-3H-isoindol-1-one](/img/structure/B12468967.png)
